molecular formula C19H15ClFNO4 B11049412 5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11049412
M. Wt: 375.8 g/mol
InChI Key: AYBGGHYEZBCNNJ-ICFOKQHNSA-N
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Description

5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with chlorophenyl, fluorophenyl, hydroxy, and hydroxyethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acyl chloride and an amine, under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced via Friedel-Crafts acylation reactions, using appropriate chlorobenzene and fluorobenzene derivatives.

    Hydroxylation: The hydroxy and hydroxyethyl groups can be added through selective hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorophenyl, fluorophenyl, hydroxy, and hydroxyethyl groups in 5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one gives it distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of significant interest.

Properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15ClFNO4/c20-13-5-1-11(2-6-13)16-15(18(25)19(26)22(16)9-10-23)17(24)12-3-7-14(21)8-4-12/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

AYBGGHYEZBCNNJ-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCO)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCO)Cl

Origin of Product

United States

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